2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine
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Overview
Description
2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with a 4-methylphenyl group and an ethanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine typically involves multi-step organic reactions. One common method includes the sulfonylation of a pyridine derivative with a 4-methylphenyl ethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes, leading to its observed effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: Known for their antimicrobial and anti-inflammatory activities.
(E)-N-[(2S)-2-(ethanesulfonyl)-1-(4-methylphenyl)butylidene]hydroxylamine: Another compound with a similar ethanesulfonyl group.
Uniqueness
2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
60263-86-7 |
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Molecular Formula |
C14H15NO3S |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
2-[1-(4-methylphenyl)ethylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C14H15NO3S/c1-11-6-8-13(9-7-11)12(2)19(17,18)14-5-3-4-10-15(14)16/h3-10,12H,1-2H3 |
InChI Key |
BJWXXORCMVMTRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)S(=O)(=O)C2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
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